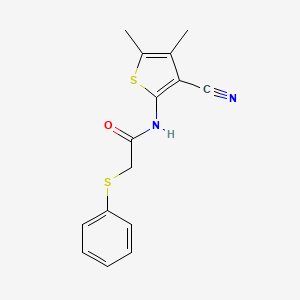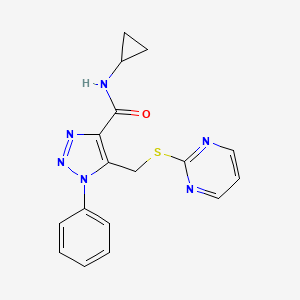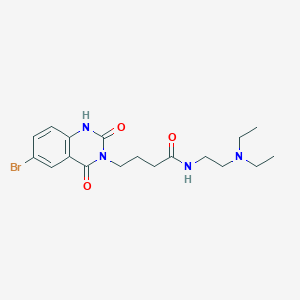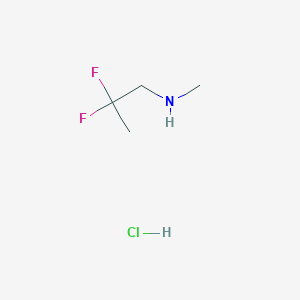![molecular formula C19H24ClN3O2S B2489406 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216384-27-8](/img/structure/B2489406.png)
6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their diverse biological activities. The synthesis and study of thieno[2,3-c]pyridine derivatives have attracted significant attention due to their potential antimicrobial activities and their role in the development of various pharmaceutical agents (Gad-Elkareem et al., 2011).
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multistep chemical reactions, starting from readily available substrates. These processes may include cyclization reactions, condensation with different amines, and rearrangements to yield the desired thieno[2,3-c]pyridine derivatives with specific substituents on the ring system (Doshi et al., 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives, including 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is characterized by spectroscopic methods such as IR, MS, 1H, and 13C NMR. These methods provide detailed information on the chemical environment of atoms within the molecule and its electronic structure (Doshi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-c]pyridine derivatives includes their ability to undergo various chemical reactions, such as acetylation, condensation with amines, and cyclization reactions. These reactions are crucial for modifying the chemical structure and obtaining derivatives with desired biological activities (Gad-Elkareem et al., 2011).
Physical Properties Analysis
The physical properties of thieno[2,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are important for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems (Sambyal et al., 2011).
Chemical Properties Analysis
Thieno[2,3-c]pyridine derivatives exhibit a range of chemical properties, including acidic and basic properties, due to the presence of amide groups and nitrogen atoms in the ring system. These chemical properties are critical for the compound's interaction with biological targets and its overall biological activity (Doshi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds similar to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and studied for their antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives, which underwent cyclization to thieno[2,3-b]pyridines, showed potential in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones exhibited antistaphylococcal activity (Kostenko et al., 2008).
Antimycobacterial Properties
Several 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, including structures related to this compound, were developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These compounds demonstrated significant inhibition of Mycobacterium tuberculosis and were non-cytotoxic at certain concentrations (Samala et al., 2014). Another study synthesized 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for antimycobacterial applications, finding several compounds with potent activity against Mycobacterium tuberculosis (Nallangi et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, has been a significant area of research. These compounds have potential applications in various fields of medicinal chemistry. For example, the synthesis and reactions of new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moiety were explored, demonstrating the versatility of these structures in synthesizing complex molecules (Al‐Sehemi & Bakhite, 2005).
Antiproliferative Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity against various cell lines. Notably, thieno[2,3-b]pyridines-2-carboxamides derivatives showed significant activity, with some compounds being highly active in the low nanomolar range against specific cancer cell lines (Hung et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-ethyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJLTGOEGCLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)


![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)





![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

